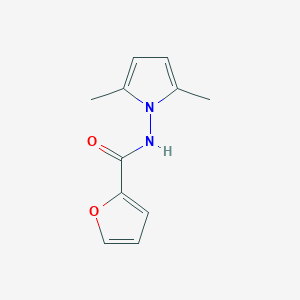![molecular formula C13H19FN2O4S B2596678 4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride CAS No. 2411246-19-8](/img/structure/B2596678.png)
4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride is a chemical compound with the molecular formula C13H19FN2O4S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride typically involves the reaction of 3,4-dimethoxybenzyl chloride with piperazine, followed by sulfonylation with sulfonyl fluoride. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
-
Step 1: Formation of 3,4-Dimethoxybenzylpiperazine
- React 3,4-dimethoxybenzyl chloride with piperazine in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane).
- The reaction mixture is stirred at room temperature for several hours until the formation of 3,4-dimethoxybenzylpiperazine is complete.
-
Step 2: Sulfonylation
- The resulting 3,4-dimethoxybenzylpiperazine is then reacted with sulfonyl fluoride in the presence of a base (e.g., triethylamine) to yield this compound.
- The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:
-
Nucleophilic Substitution Reactions
- The sulfonyl fluoride group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
-
Oxidation and Reduction Reactions
- The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones. Reduction reactions may also occur, reducing the sulfonyl fluoride group to a sulfonamide.
-
Hydrolysis
- The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Triethylamine, dichloromethane, room temperature.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted piperazine derivatives.
Oxidation: Quinone derivatives.
Reduction: Sulfonamide derivatives.
Hydrolysis: Sulfonic acid derivatives.
Scientific Research Applications
4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride has several scientific research applications, including:
-
Medicinal Chemistry
- The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its piperazine moiety is a common structural motif in many drugs.
-
Biological Studies
- It is used in biological studies to investigate the effects of piperazine derivatives on cellular processes. The compound’s ability to interact with biological targets makes it valuable in drug discovery and development.
-
Chemical Biology
- The compound is employed in chemical biology to study enzyme inhibition and protein modification. Its sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins.
-
Industrial Applications
- In industry, the compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride involves its interaction with biological targets, primarily through covalent modification. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, or cysteine. This covalent modification can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl chloride
- 4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonamide
- 4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonic acid
Uniqueness
4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts high reactivity and specificity in covalent modification of biological targets. This makes it particularly useful in enzyme inhibition studies and protein labeling applications. Compared to its sulfonyl chloride and sulfonamide counterparts, the sulfonyl fluoride group offers greater stability and reactivity under physiological conditions.
Properties
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O4S/c1-19-12-4-3-11(9-13(12)20-2)10-15-5-7-16(8-6-15)21(14,17)18/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMMUGLWORFNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
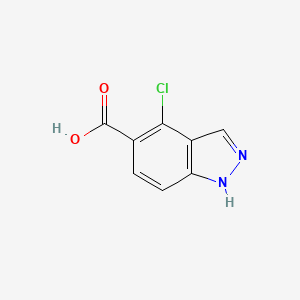
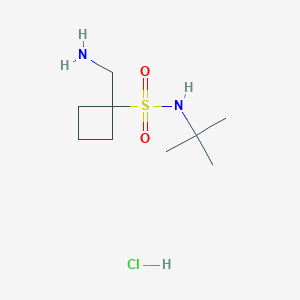
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide](/img/structure/B2596598.png)

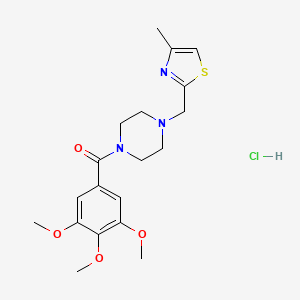
![N-(1-hydroxy-2-methylpropan-2-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B2596601.png)
![5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596602.png)
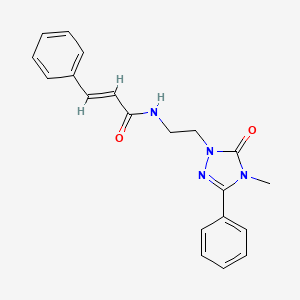
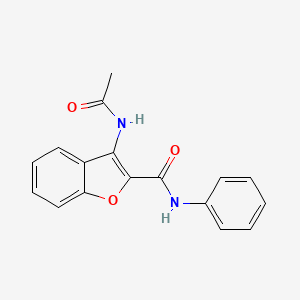
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B2596611.png)
![1-[(Thiophen-2-yl)methyl]-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea](/img/structure/B2596613.png)
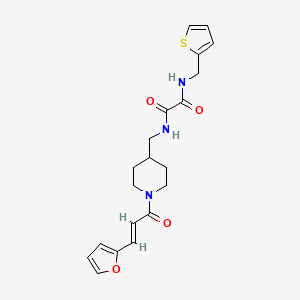
![2-(ETHANESULFONYL)-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2596615.png)
